Cas no 2227750-65-2 ((1R,4R,5R)-1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-carboxylic acid)
(1R,4R,5R)-1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- (1R,4R,5R)-1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid
- (1R,4R,5R)-1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-carboxylic acid
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- Inchi: 1S/C14H13F3O2/c15-14(16,17)10-3-1-9(2-4-10)13-6-5-8(7-13)11(13)12(18)19/h1-4,8,11H,5-7H2,(H,18,19)/t8-,11+,13+/m1/s1
- InChI Key: FOGPQGGRXATHKG-WLTAIBSBSA-N
- SMILES: FC(C1C=CC(=CC=1)[C@]12CC[C@H](C1)[C@H]2C(=O)O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 385
- XLogP3: 3.8
- Topological Polar Surface Area: 37.3
(1R,4R,5R)-1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1722898-1mg |
rac-(1R,4R,5R)-1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-carboxylic acid |
2227750-65-2 | 95.0% | 1mg |
$88.0 | 2022-02-28 | |
| Enamine | EN300-1722898-2mg |
rac-(1R,4R,5R)-1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-carboxylic acid |
2227750-65-2 | 95.0% | 2mg |
$90.0 | 2022-02-28 | |
| Enamine | EN300-1722898-5mg |
rac-(1R,4R,5R)-1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-carboxylic acid |
2227750-65-2 | 95.0% | 5mg |
$100.0 | 2022-02-28 | |
| Enamine | EN300-1722898-10mg |
rac-(1R,4R,5R)-1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-carboxylic acid |
2227750-65-2 | 95.0% | 10mg |
$126.0 | 2022-02-28 | |
| Enamine | EN300-1722898-20mg |
rac-(1R,4R,5R)-1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-carboxylic acid |
2227750-65-2 | 95.0% | 20mg |
$164.0 | 2022-02-28 | |
| Enamine | EN300-1722898-25mg |
rac-(1R,4R,5R)-1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-carboxylic acid |
2227750-65-2 | 95.0% | 25mg |
$179.0 | 2022-02-28 | |
| Enamine | EN300-1722898-50mg |
rac-(1R,4R,5R)-1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-carboxylic acid |
2227750-65-2 | 95.0% | 50mg |
$252.0 | 2022-02-28 | |
| Enamine | EN300-1722898-100mg |
rac-(1R,4R,5R)-1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-carboxylic acid |
2227750-65-2 | 95.0% | 100mg |
$377.0 | 2022-02-28 | |
| Enamine | EN300-1722898-250mg |
rac-(1R,4R,5R)-1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-carboxylic acid |
2227750-65-2 | 95.0% | 250mg |
$538.0 | 2022-02-28 | |
| Enamine | EN300-1722898-500mg |
rac-(1R,4R,5R)-1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-carboxylic acid |
2227750-65-2 | 95.0% | 500mg |
$847.0 | 2022-02-28 |
(1R,4R,5R)-1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-carboxylic acid Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on (1R,4R,5R)-1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-carboxylic acid
Compound Introduction: (1R,4R,5R)-1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-carboxylic Acid (CAS No. 2227750-65-2)
Compound (1R,4R,5R)-1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-carboxylic acid (CAS No. 2227750-65-2) is a structurally complex and highly intriguing molecule that has garnered significant attention in the field of medicinal chemistry and pharmacology. Its unique bicyclic scaffold, combined with the presence of a trifluoromethyl group and a phenyl moiety, makes it a promising candidate for further investigation in drug discovery and development.
The compound belongs to the class of bicyclo[2.1.1]hexane derivatives, which are known for their diverse biological activities and potential therapeutic applications. The specific stereochemistry at the 1R, 4R, and 5R positions contributes to the molecule's overall conformational rigidity, which can be advantageous in terms of binding affinity and selectivity when interacting with biological targets.
The presence of the trifluoromethyl group is particularly noteworthy, as this substituent is frequently employed in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding interactions with biological targets. In particular, trifluoromethyl groups can improve the binding affinity of small molecules to proteins by increasing hydrophobic interactions and reducing dipole moment changes upon binding.
Furthermore, the phenyl ring in this compound introduces additional opportunities for functionalization and interaction with biological systems. Phenyl rings are common motifs in pharmacophores due to their ability to engage in π-stacking interactions and hydrophobic effects with biological targets such as proteins and nucleic acids.
Recent studies have highlighted the importance of bicyclo[2.1.1]hexane derivatives in drug discovery. These compounds often exhibit unique pharmacological profiles that make them attractive for developing novel therapeutic agents. For instance, some derivatives have shown promise in treating neurological disorders, pain management, and anti-inflammatory conditions.
The carboxylic acid functionality at the 5-position of the molecule provides a site for further chemical modification, allowing for the synthesis of various derivatives with tailored biological activities. Carboxylic acids can participate in hydrogen bonding interactions, which can be crucial for achieving high affinity and selectivity when targeting biological receptors or enzymes.
In terms of synthetic approaches, the preparation of (1R,4R,5R)-1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-carboxylic acid involves multi-step organic synthesis strategies that require careful consideration of stereochemical control. The synthesis typically begins with the construction of the bicyclic core through cyclization reactions followed by functional group modifications to introduce the trifluoromethyl and phenyl groups.
The stereochemistry of the molecule is critical for its biological activity, and thus precise control over reaction conditions is essential to ensure high enantiomeric purity. Techniques such as asymmetric synthesis or chiral auxiliary methods are often employed to achieve the desired stereochemical configuration.
Evaluation of the pharmacological properties of this compound has revealed several interesting findings. Preclinical studies have demonstrated that derivatives similar to (1R,4R,5R)-1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-carboxylic acid exhibit potential as modulators of various biological pathways. For example, some derivatives have shown inhibitory activity against enzymes involved in inflammation and pain signaling.
The trifluoromethyl group appears to play a significant role in enhancing the pharmacological activity of these compounds by influencing their binding interactions with target proteins. Additionally, the phenyl ring contributes to hydrophobic interactions that can improve membrane permeability and oral bioavailability.
Ongoing research is focused on exploring additional derivatives of this compound class to identify new lead structures with improved pharmacokinetic profiles and therapeutic efficacy. Computational modeling and high-throughput screening techniques are being utilized to accelerate the discovery process.
The development of novel pharmaceutical agents relies heavily on understanding the structure-activity relationships (SAR) of potential drug candidates. By systematically modifying various functional groups within the molecule, researchers can gain insights into which structural features are most important for achieving desired biological effects.
The carboxylic acid moiety provides a versatile platform for further derivatization, allowing for the introduction of different substituents that can fine-tune pharmacological properties such as solubility, bioavailability, and metabolic stability.
In conclusion, (1R,4R,5R)-1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-carboxylic acid (CAS No. 2227750-65-2) is a structurally fascinating compound with significant potential in medicinal chemistry and drug discovery. Its unique combination of stereochemistry, substituents such as the trifluoromethyl group and phenyl ring, and functional groups like the carboxylic acid make it an attractive candidate for further investigation.
Future studies should continue to explore its pharmacological properties and synthetic feasibility to assess its suitability for development into novel therapeutic agents. The insights gained from these investigations will contribute valuable knowledge to the field of medicinal chemistry and may lead to new treatments for various diseases.
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